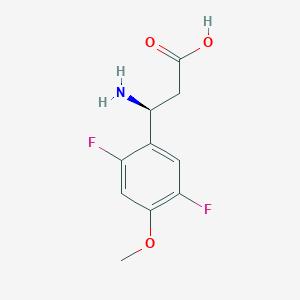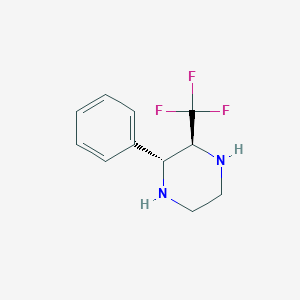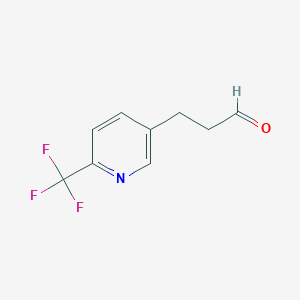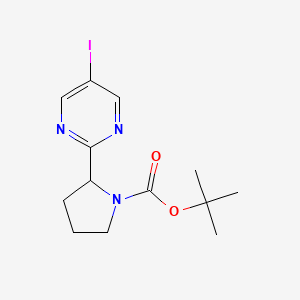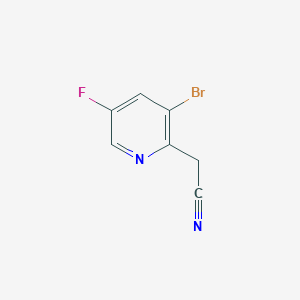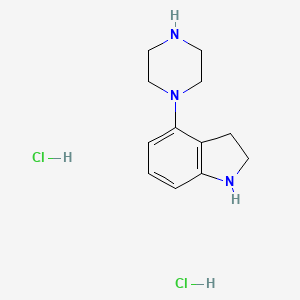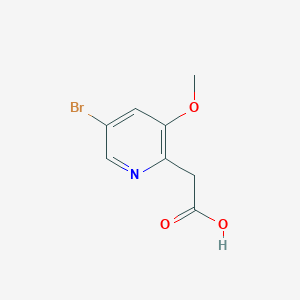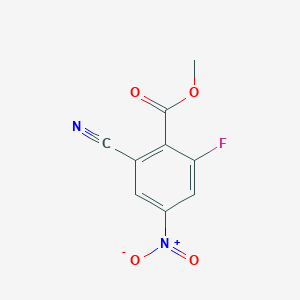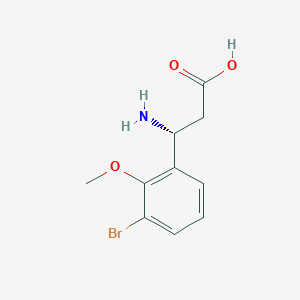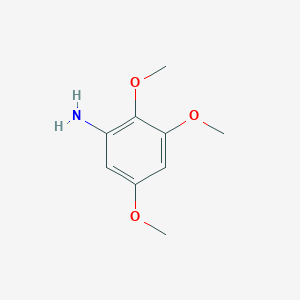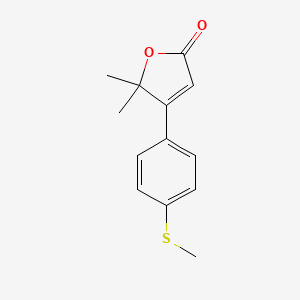
5,5-Dimethyl-4-(4-(methylthio)phenyl)furan-2(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,5-Dimethyl-4-(4-(methylthio)phenyl)furan-2(5H)-one is an organic compound characterized by a furan ring substituted with a 4-(methylthio)phenyl group and two methyl groups at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Dimethyl-4-(4-(methylthio)phenyl)furan-2(5H)-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-(methylthio)benzaldehyde and acetone.
Condensation Reaction: The initial step involves a condensation reaction between 4-(methylthio)benzaldehyde and acetone in the presence of a base such as sodium hydroxide. This reaction forms an intermediate compound.
Cyclization: The intermediate undergoes cyclization to form the furan ring. This step often requires acidic conditions, such as using hydrochloric acid, to facilitate the cyclization process.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: 5,5-Dimethyl-4-(4-(methylthio)phenyl)furan-2(5H)-one can undergo oxidation reactions, particularly at the methylthio group, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the furan ring, potentially converting it to an alcohol.
Substitution: The aromatic ring allows for electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents such as nitric acid for nitration or bromine for bromination are employed under controlled conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
Chemistry
In organic synthesis, 5,5-Dimethyl-4-(4-(methylthio)phenyl)furan-2(5H)-one serves as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new synthetic methodologies.
Biology and Medicine
This compound has potential applications in medicinal chemistry, particularly in the design of new pharmaceuticals. Its structural features may contribute to biological activity, making it a candidate for drug discovery and development.
Industry
In the industrial sector, this compound can be used as an intermediate in the production of fine chemicals, agrochemicals, and materials science.
Mechanism of Action
The mechanism by which 5,5-Dimethyl-4-(4-(methylthio)phenyl)furan-2(5H)-one exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The furan ring and the methylthio group can participate in various interactions, including hydrogen bonding and hydrophobic interactions, influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
5,5-Dimethyl-4-phenylfuran-2(5H)-one: Lacks the methylthio group, which may result in different chemical reactivity and biological activity.
5,5-Dimethyl-4-(4-methoxyphenyl)furan-2(5H)-one: Contains a methoxy group instead of a methylthio group, affecting its electronic properties and reactivity.
Uniqueness
The presence of the methylthio group in 5,5-Dimethyl-4-(4-(methylthio)phenyl)furan-2(5H)-one distinguishes it from similar compounds, potentially enhancing its reactivity and providing unique biological properties. This structural feature can influence the compound’s interactions with biological targets and its overall chemical behavior.
Properties
Molecular Formula |
C13H14O2S |
|---|---|
Molecular Weight |
234.32 g/mol |
IUPAC Name |
5,5-dimethyl-4-(4-methylsulfanylphenyl)furan-2-one |
InChI |
InChI=1S/C13H14O2S/c1-13(2)11(8-12(14)15-13)9-4-6-10(16-3)7-5-9/h4-8H,1-3H3 |
InChI Key |
GRDPSSWVXSPXHK-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(=CC(=O)O1)C2=CC=C(C=C2)SC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


